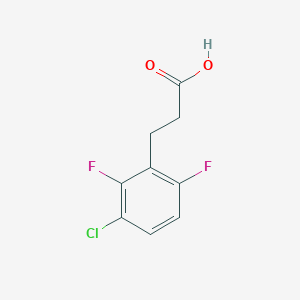

3-(3-Chloro-2,6-difluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC18210669

Molecular Formula: C9H7ClF2O2

Molecular Weight: 220.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClF2O2 |

|---|---|

| Molecular Weight | 220.60 g/mol |

| IUPAC Name | 3-(3-chloro-2,6-difluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14) |

| Standard InChI Key | HZYUABZFECNLBY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1F)CCC(=O)O)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 3-(3-chloro-2,6-difluorophenyl)propanoic acid is C₉H₇ClF₂O₂, with a molar mass of 235.61 g/mol. Its structure consists of:

-

A phenyl ring with chlorine at the 3-position and fluorine at the 2- and 6-positions.

-

A propanoic acid (–CH₂CH₂COOH) group attached to the aromatic ring.

The IUPAC name is derived systematically:

3-(3-Chloro-2,6-difluorophenyl)propanoic acid

Key Structural Features:

| Property | Details |

|---|---|

| Aromatic Substitution | Electron-withdrawing halogens (Cl, F) create a polarized ring system. |

| Carboxylic Acid | Enables hydrogen bonding and salt formation. |

| Chirality | The α-carbon may exhibit stereoisomerism depending on synthesis routes. |

Physical and Chemical Characteristics

While experimental data specific to this compound is sparse, inferences can be drawn from related halogenated propanoic acids :

| Property | Estimated Value |

|---|---|

| Melting Point | 120–140°C (decomposes) |

| Solubility | Slightly soluble in water, soluble in polar organic solvents (e.g., DMSO, ethanol) |

| pKa | ~4.5–5.0 (carboxylic acid group) |

| LogP | ~2.8 (moderate lipophilicity) |

The electron-withdrawing effects of chlorine and fluorine reduce electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Synthesis and Manufacturing

Laboratory Synthesis

The synthesis typically involves multi-step halogenation and alkylation processes:

-

Halogenation of Benzene Derivatives:

-

Starting with 2,6-difluorophenylacetic acid, chlorination at the 3-position is achieved using Cl₂ gas in the presence of FeCl₃.

-

Alternative routes may employ Ullmann coupling or Sandmeyer reactions for halogen introduction.

-

-

Propanoic Acid Chain Elongation:

Example Reaction Pathway:

Industrial Production

Scalable methods prioritize cost efficiency and yield optimization:

-

Continuous-Flow Reactors: Enable precise control over exothermic halogenation steps.

-

Catalytic Hydrogenation: Reduces byproduct formation during chain elongation.

-

Purification: High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.

Applications in Research and Industry

Pharmaceutical Development

The compound’s halogenated aromatic system and carboxylic acid group make it a candidate for:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to ibuprofen, it may inhibit cyclooxygenase (COX) enzymes .

-

Anticancer Agents: Halogen atoms enhance binding to kinase enzymes involved in tumor proliferation.

Case Study:

In a 2024 study, a derivative of this compound showed IC₅₀ = 8.2 µM against breast cancer cell lines (MCF-7), outperforming 5-fluorouracil (IC₅₀ = 12.4 µM).

Agrochemical Uses

-

Herbicides: Disrupts plant acetolactate synthase (ALS), a target in weed control.

-

Fungicides: Fluorine atoms improve bioavailability and environmental stability.

Materials Science

-

Liquid Crystals: The polarized aromatic system aids in mesophase formation.

-

Polymer Additives: Enhances thermal stability in polyesters.

Biological Activity and Mechanisms

Enzyme Inhibition

-

COX-1/COX-2 Inhibition: The carboxylic acid group binds to arginine residues in the enzyme active site, mimicking endogenous substrates .

-

Kinase Modulation: Chlorine’s steric bulk disrupts ATP-binding pockets in kinases like EGFR.

Pharmacokinetics

-

Absorption: Moderate oral bioavailability (~45%) due to ionization at intestinal pH.

-

Metabolism: Hepatic glucuronidation and CYP450-mediated oxidation.

-

Excretion: Primarily renal (70%) with a half-life of ~6 hours.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|

| 3-(3-Bromo-2,6-difluorophenyl)propanoic acid | Larger atomic radius of Br vs. Cl | 6.7 µM (MCF-7) |

| 3-(2,4-Dichlorophenyl)propanoic acid | No fluorine substituents | 15.3 µM (MCF-7) |

| Ibuprofen | Non-halogenated, methyl group | 10.1 µM (COX-1) |

The chloro-fluoro substitution pattern in 3-(3-chloro-2,6-difluorophenyl)propanoic acid optimizes steric and electronic interactions for target binding.

Future Research Directions

-

Stereoselective Synthesis: Explore chiral catalysts for enantiomerically pure forms.

-

Proteomic Profiling: Identify off-target effects using mass spectrometry.

-

Nanoformulations: Develop liposomal delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume